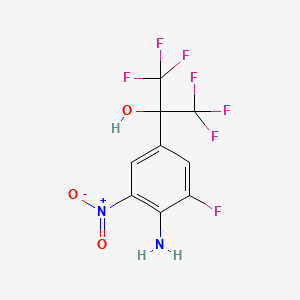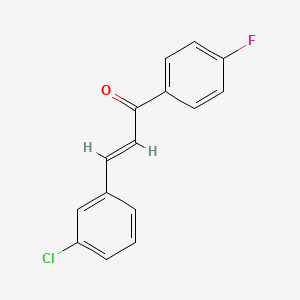
(E)-3-(3-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H10ClFO and its molecular weight is 260.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Spectroscopic Analysis
(E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one has been extensively studied for its molecular structure and spectroscopic properties. Najiya et al. (2014) synthesized the compound and confirmed its structure through IR and X-ray diffraction studies. Their findings include detailed vibrational wavenumbers calculated using HF and DFT methods, providing insights into the molecular stability and electronic properties such as hyperpolarizability and HOMO-LUMO transitions (Najiya et al., 2014).
Nonlinear Optical Properties
The nonlinear optical properties of related chalcone derivatives have been a subject of interest in several studies. Shkir et al. (2019) reported on the linear and nonlinear optical properties of various chalcone derivatives, highlighting their potential in semiconductor devices and as electron transport materials (Shkir et al., 2019). Additionally, Shetty et al. (2017) explored the optical nonlinearity of chalcone compounds, which revealed promising materials for optical limiting applications due to their significant nonlinear refractive indices (Shetty et al., 2017).
Molecular Docking and Antimicrobial Activity
Sivakumar et al. (2021) investigated the molecular structure, electronic properties, and chemical reactivity of a similar chalcone derivative. Their study included molecular docking to understand the interaction with different proteins, hinting at potential biological applications (Sivakumar et al., 2021). In another study, Limban et al. (2011) synthesized thiourea derivatives involving fluorine and chlorine atoms and evaluated their antipathogenic activity, demonstrating the potential of these compounds in developing new antimicrobial agents (Limban et al., 2011).
Fluorescence and Charge Transfer
Zhao et al. (2017) studied the fluorescence conversion in organic charge transfer cocrystals of chalcone derivatives. Their findings indicated significant fluorescence red-shift due to charge-transfer interactions, suggesting applications in opto-electronic materials (Zhao et al., 2017).
Quantum Chemical Calculations
Viji et al. (2020) conducted a comprehensive analysis of a related chalcone compound, focusing on spectroscopic properties and quantum chemical calculations. Their research includes antimicrobial activity studies and molecular docking, highlighting the compound's potential in medicinal chemistry (Viji et al., 2020).
Eigenschaften
IUPAC Name |
(E)-3-(3-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(17)8-6-12/h1-10H/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHLZRMUSLSPPY-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

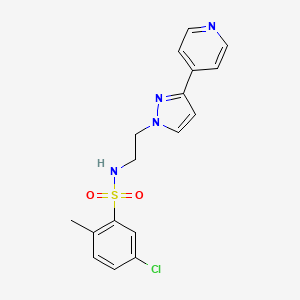
![5-(Iodomethyl)-6-oxabicyclo[3.2.1]octane](/img/structure/B2839884.png)
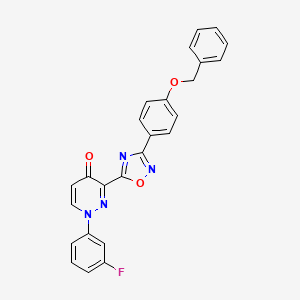
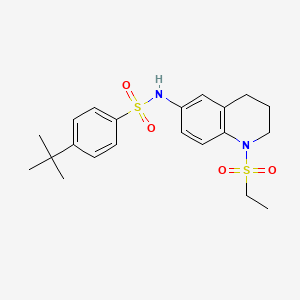
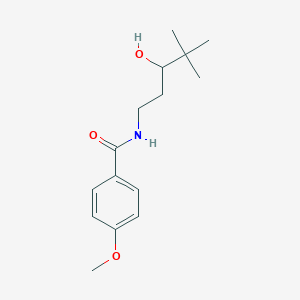
![6-((5-chlorothiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2839891.png)
![N-[4-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B2839892.png)

![(E)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)but-2-enamide](/img/structure/B2839897.png)
![{1-[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol](/img/structure/B2839898.png)
![N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2839899.png)
![methyl 2-[(E)-N'-(benzyloxy)imidamido]thiophene-3-carboxylate](/img/structure/B2839900.png)
